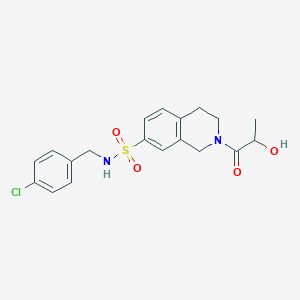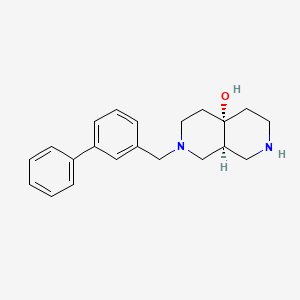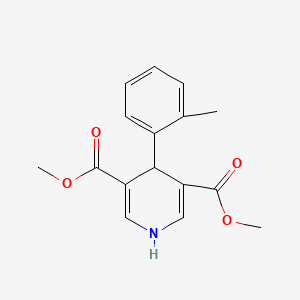![molecular formula C19H18Cl2N6O B5572178 4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)
4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolopyrimidine compounds involves several steps, including the reaction of specific precursors to introduce the piperazine and pyrazolyl groups into the pyrimidine core. Studies have shown that modifications at the N-1 position and the incorporation of hydrophobic diarylmethyl groups at the piperazine significantly influence the compound's activity, as seen in the synthesis and structure-activity relationships of pyrazolo[3,4-d]pyrimidines as potent antiviral agents (Chern et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines and related compounds has been extensively studied, revealing how different substitutions affect their properties and interactions. For instance, the analysis of hydrated versus anhydrous N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines showed the importance of hydrogen bonding in determining the compounds' crystalline forms (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolopyrimidines undergo various chemical reactions, including heteroaromatization and cyclization, to form complex structures with potential biological activities. These reactions are crucial for synthesizing novel derivatives and exploring their chemical properties (Abdelriheem et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of pyrazolopyrimidines can be significantly influenced by their molecular structure. Modifications in the compound's structure can lead to changes in its solubility, which is crucial for its biological application and formulation (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties of pyrazolopyrimidines, including their reactivity and stability, are determined by their structural components. Studies on the synthesis and properties of related compounds have provided insights into how different groups attached to the pyrazolopyrimidine core affect its chemical behavior and potential as a pharmacological agent (Mekky et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Protein Interaction
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial activity. A study focused on the synthesis of two novel water-soluble derivatives demonstrated their ability to quench the intrinsic fluorescence of bovine serum albumin (BSA) via a static quenching process, indicating potential interactions with plasma proteins. These interactions could play a crucial role in the therapeutic application of these compounds, as the binding to plasma proteins can influence the distribution, efficacy, and metabolism of drugs within the body (He et al., 2020).
Antiviral Activity
Another significant area of application is in the development of antiviral agents. A study on pyrazolo[3,4-d]pyrimidines revealed that certain derivatives possess potent activity against human enteroviruses, including coxsackieviruses, highlighting their potential as antiviral agents. These compounds were particularly effective in inhibiting virus replication at nanomolar concentrations without apparent cytotoxic effects, suggesting their utility in treating viral infections (Chern et al., 2004).
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have also been evaluated for their anticancer properties. Research indicates that certain derivatives exhibit antiproliferative activity against various human cancer cell lines, including breast, lung, and colorectal cancers. These findings underscore the potential of pyrazolo[3,4-d]pyrimidines in oncology, particularly as leads for the development of new anticancer drugs (Mallesha et al., 2012).
Heterocyclic Synthesis
The versatility of pyrazolo[3,4-d]pyrimidines extends into the realm of synthetic chemistry, where they serve as key intermediates in the synthesis of complex heterocyclic compounds. This utility is exemplified in studies exploring the synthesis of novel fused heterocycles, which have applications ranging from medicinal chemistry to materials science (Ho & Suen, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c1-13-4-5-27(24-13)18-11-17(22-12-23-18)25-6-8-26(9-7-25)19(28)15-3-2-14(20)10-16(15)21/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQNMXEUKJBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)


![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)
![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)